molecular formula C7H6ClF2NO B2602911 2-Chloro-4-(2,2-difluoroethoxy)pyridine CAS No. 1556698-90-8

2-Chloro-4-(2,2-difluoroethoxy)pyridine

Cat. No.: B2602911
CAS No.: 1556698-90-8
M. Wt: 193.58
InChI Key: FFLXRGAIMADCGL-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,2-difluoroethoxy)pyridine (CAS 1556698-90-8) is a high-value pyridine derivative with the molecular formula C7H6ClF2NO and a molecular weight of 193.58 . This compound features a pyridine ring, a privileged scaffold in medicinal chemistry that is consistently incorporated in a diverse range of FDA-approved drug candidates . The nitrogen-bearing heterocyclic pyridine moiety is a precious source of clinically useful agents, attracting significant attention from researchers due to its ease of parallelization and testing potential . The specific molecular structure of this reagent, which includes a chloro substituent and a 2,2-difluoroethoxy side chain, makes it a versatile building block for synthesizing novel molecular frameworks. It is particularly useful in the research and development of potential pharmaceuticals and agrochemicals. The presence of the difluoroethoxy group can enhance the metabolic stability and binding affinity of candidate molecules, which is crucial in drug discovery efforts aimed at developing new antibacterial, antiviral, and anticancer agents . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or veterinary use. Please refer to the relevant Safety Data Sheet (SDS) prior to handling. The product is typically shipped with cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(2,2-difluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-6-3-5(1-2-11-6)12-4-7(9)10/h1-3,7H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLXRGAIMADCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursors of 2 Chloro 4 2,2 Difluoroethoxy Pyridine

Classical Approaches to Pyridine (B92270) Ring Functionalization

Classical synthetic strategies provide foundational methods for accessing 2-Chloro-4-(2,2-difluoroethoxy)pyridine. These routes often involve multi-step sequences starting from readily available pyridine derivatives, relying on well-established reaction types such as halogenation, etherification, and nucleophilic aromatic substitution.

Halogenation and Chlorination Strategies

Direct chlorination of a pre-formed 4-(2,2-difluoroethoxy)pyridine ring is a potential, albeit challenging, synthetic route. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). However, chlorination can be achieved under specific conditions. A plausible pathway involves the synthesis of the 4-ether substituted pyridine first, followed by chlorination.

Alternatively, a more common strategy is to start with a pre-functionalized pyridine ring. For instance, a synthetic sequence could begin with a pyridine N-oxide. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, towards both electrophilic and nucleophilic attack. A general approach would be to synthesize 4-(2,2-difluoroethoxy)pyridine, convert it to its N-oxide, and then introduce the chlorine atom at the C2 position using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Another classical approach is the diazotization of an amino group, followed by a Sandmeyer-type reaction. This would involve starting with 2-amino-4-(2,2-difluoroethoxy)pyridine, converting the amino group into a diazonium salt, and subsequently displacing it with a chloride ion, typically using copper(I) chloride.

Etherification of Hydroxypyridines with 2,2-Difluoroethanol (B47519)

A highly convergent and common approach to forming the ether linkage in the target molecule is through the Williamson ether synthesis. This method involves the reaction of a suitable hydroxypyridine precursor with a 2,2-difluoroethylating agent. The key precursor for this route is 2-chloro-4-hydroxypyridine (B96057).

The synthesis begins with the deprotonation of 2-chloro-4-hydroxypyridine using a base to form the more nucleophilic pyridinolate anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with a 2,2-difluoroethyl halide or sulfonate, such as 2,2-difluoroethyl tosylate or 2,2-difluoroethyl bromide. The choice of base and solvent is critical for reaction efficiency, with common systems including sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). masterorganicchemistry.com

Table 1: Representative Conditions for Williamson Ether Synthesis

PrecursorReagentBaseSolventGeneral Conditions
2-Chloro-4-hydroxypyridine2,2-Difluoroethyl tosylatePotassium Carbonate (K₂CO₃)Dimethylformamide (DMF)Heated reaction (e.g., 80-100 °C)
2-Chloro-4-hydroxypyridine1-bromo-2,2-difluoroethaneSodium Hydride (NaH)Tetrahydrofuran (THF)Room temperature to reflux

Nucleophilic Aromatic Substitution Precursors to this compound

Nucleophilic aromatic substitution (SNAr) offers a direct method to introduce the difluoroethoxy group onto a pre-chlorinated pyridine ring. The most logical precursor for this strategy is 2,4-dichloropyridine (B17371). In this reaction, the chlorine atoms on the pyridine ring are displaced by a nucleophile. The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions, especially when halogens are located at the 2- and 4-positions.

The reaction involves treating 2,4-dichloropyridine with the sodium or potassium salt of 2,2-difluoroethanol (sodium 2,2-difluoroethoxide), which is typically generated in situ by reacting the alcohol with a strong base like sodium hydride. A critical aspect of this reaction is regioselectivity. Generally, in SNAr reactions of 2,4-dihalopyridines and related dihalopyrimidines, the C4 position is more activated towards nucleophilic attack than the C2 position. wuxiapptec.comnih.govresearchgate.net This preference is attributed to the better stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the para-position relative to the ring nitrogen. Therefore, the reaction of 2,4-dichloropyridine with one equivalent of 2,2-difluoroethoxide is expected to selectively yield the desired this compound.

Table 2: Factors Influencing Regioselectivity in SNAr of Dihalopyridines

FactorInfluence on C4-SelectivityRationale
Electronic EffectsGenerally favors C4 attackThe intermediate is better stabilized by resonance involving the nitrogen atom. wuxiapptec.com
NucleophileCan influence selectivityBulky nucleophiles may favor the less sterically hindered position.
Ring SubstituentsCan alter selectivityElectron-donating or withdrawing groups on the ring can change the relative reactivity of C2 and C4 positions. wuxiapptec.com

Modern and Catalytic Synthetic Routes

To overcome some of the limitations of classical methods, such as harsh reaction conditions or limited substrate scope, modern catalytic routes employing transition metals like palladium and copper have been developed for the synthesis of functionalized pyridines.

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its ether synthesis variant, have become powerful tools for forming C-O bonds. wikipedia.org This methodology could be applied to the synthesis of this compound by coupling 2,4-dichloropyridine with 2,2-difluoroethanol.

This reaction would involve a palladium catalyst, typically a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂, in combination with a specialized phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success and regioselectivity. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos or XPhos) are often required to promote the challenging C-O bond formation. The reaction also requires a base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or cesium carbonate (Cs₂CO₃). While Buchwald-Hartwig C-N coupling on 2,4-dichloropyridine has been shown to be highly regioselective for the C2 position, C-O couplings can exhibit different selectivity patterns, often influenced by the specific ligand and conditions employed. researchgate.net

Copper-Mediated Etherification Reactions

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers and, by extension, aryl alkyl ethers. organic-chemistry.org This method can be adapted for the synthesis of this compound from a halopyridine precursor and 2,2-difluoroethanol. Traditional Ullmann conditions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.

Modern variations of the Ullmann ether synthesis utilize catalytic amounts of a copper(I) salt, such as CuI, often in the presence of a ligand like 1,10-phenanthroline (B135089) or an amino acid. The reaction typically requires a base to deprotonate the alcohol. A plausible route would involve the reaction of 2-chloro-4-iodopyridine (B15674) with 2,2-difluoroethanol in the presence of a copper catalyst and a base like cesium carbonate in a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP). The higher reactivity of the C-I bond compared to the C-Cl bond would ensure selective reaction at the C4 position.

Table 3: Comparison of Catalytic Etherification Methods

MethodCatalystTypical LigandsKey Features
Palladium-Catalyzed (Buchwald-Hartwig)Pd(0) or Pd(II) saltsBulky biarylphosphines (e.g., XPhos, RuPhos)Milder conditions, broad substrate scope, ligand-controlled selectivity. wikipedia.org
Copper-Mediated (Ullmann)Cu(I) salts (e.g., CuI)Phenanthrolines, amino acidsCost-effective metal, often requires higher temperatures, useful for specific substrates. organic-chemistry.org

Radical Reactions in the Synthesis of Fluorinated Pyridines

While the principal pathway to this compound is the nucleophilic substitution-based Williamson ether synthesis, it is pertinent to discuss radical reactions as they represent a significant class of transformations for the functionalization and synthesis of fluorinated pyridines. These reactions offer alternative routes for creating C-C or C-heteroatom bonds on the pyridine ring, which could be relevant for the synthesis of precursors or analogs.

Radical-mediated approaches are particularly useful for the introduction of alkyl or fluoroalkyl groups onto the electron-deficient pyridine nucleus. One of the classic examples is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. In recent years, photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, further expanding the scope of these transformations. organic-chemistry.org

For instance, the monoalkylation of pyridines can be achieved through radical addition to N-alkoxypyridinium salts. nih.gov This method utilizes alkyl radicals generated from various precursors, such as organoboranes, alkyl iodides, or xanthates, under radical chain reaction conditions without the need for a stoichiometric oxidant. nih.gov The reaction proceeds through the addition of the alkyl radical to the N-methoxypyridinium salt, followed by rearomatization. chemrxiv.org

In the context of fluorinated pyridines, photoredox catalysis has been employed for the synthesis of 3-fluoropyridines by coupling α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. organic-chemistry.org This process involves the generation of a fluorinated radical species through a single-electron transfer mechanism, which then participates in a cascade of reactions to form the pyridine ring. Although not a direct method for synthesizing the target molecule, these examples highlight the utility of radical chemistry in accessing complex fluorinated pyridine structures.

Recent advancements in the field have also explored the use of alkoxyl radicals in Minisci-type reactions and for the phosphorylation of pyridines, demonstrating the versatility of radical-based strategies. mdpi.com The generation of alkoxyl radicals from N-alkoxypyridinium salts via photoinduced electron transfer can lead to highly efficient chain reactions for N-O bond cleavage, which can be harnessed for further functionalization. acs.org

Table 1: Examples of Radical Reactions in Pyridine Synthesis

Reaction TypeRadical SourcePyridine SubstrateKey FeaturesReference
Radical AlkylationOrganoboranes, Alkyl iodidesN-alkoxypyridinium saltsNo stoichiometric oxidant required; proceeds under neutral conditions. nih.govchemrxiv.org
Photoredox-mediated Synthesisα,α-difluoro-β-iodoketonesSilyl enol ethersMild reaction conditions using visible light; synthesis of 3-fluoropyridines. organic-chemistry.org
Minisci-type ReactionAlkoxyl radicalsPyridinesMetal-free coupling of heteroarenes with alkenes. mdpi.com

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance process safety and efficiency. For the synthesis of this compound, these principles can be applied to the Williamson ether synthesis, which is the likely production method.

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. The Williamson ether synthesis has traditionally been conducted in organic solvents. However, recent research has focused on adapting this reaction to more environmentally benign media, such as water. Performing the Williamson ether synthesis in an aqueous medium is possible, particularly with the use of phase-transfer catalysis. crdeepjournal.org A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide nucleophile from the aqueous phase to the organic phase (or a microenvironment where the reaction occurs), enabling the reaction to proceed efficiently without the need for bulk organic solvents. crdeepjournal.orgslideshare.net This approach not only reduces solvent waste but can also lead to faster reactions and higher yields. slideshare.net

For the synthesis of the target molecule, reacting 2-chloro-4-hydroxypyridine with a 2,2-difluoroethylating agent in water with a suitable PTC would be a significant step towards a greener process. Another approach is the use of "green" solvents, which are derived from renewable resources and are biodegradable.

The development of sustainable and reusable catalysts is another cornerstone of green chemistry. In the context of the Williamson ether synthesis, research has been directed towards creating catalytic versions of the reaction that avoid the use of stoichiometric amounts of strong bases and reduce salt byproducts. researchgate.netacs.org

One approach involves carrying out the Williamson ether synthesis at high temperatures (above 300°C) as a homogeneous catalytic process. researchgate.netacs.org At these temperatures, weak alkylating agents like alcohols or carboxylic acid esters become sufficiently reactive, and the reaction can be catalyzed by small amounts of alkali metal salts. researchgate.netacs.org This catalytic Williamson ether synthesis (CWES) is particularly well-suited for the industrial production of alkyl aryl ethers. researchgate.netacs.org

Table 2: Green Chemistry Approaches for Williamson Ether Synthesis

Green Chemistry PrincipleApplication to Williamson Ether SynthesisPotential BenefitsReference
Use of Safer SolventsPerforming the reaction in aqueous media.Reduced use of volatile organic compounds, lower environmental impact. crdeepjournal.org
CatalysisPhase-transfer catalysis (PTC) for aqueous reactions.Enhanced reaction rates, higher yields, elimination of hazardous reagents. crdeepjournal.orgslideshare.net
CatalysisHigh-temperature catalytic Williamson ether synthesis (CWES).Use of weak alkylating agents, avoidance of salt byproducts. researchgate.netacs.org
CatalysisDevelopment of reusable heterogeneous catalysts.Simplified product purification, catalyst recycling, reduced waste. google.commdpi.com

Industrial Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization to ensure safety, efficiency, and cost-effectiveness. The Williamson ether synthesis is a well-established and scalable reaction, making it suitable for industrial applications. wikipedia.orgontosight.ai

A significant advancement in chemical manufacturing is the adoption of continuous flow chemistry. beilstein-journals.org Flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for higher throughput and automation. beilstein-journals.orgresearchgate.net The synthesis of various pyridine derivatives has been successfully demonstrated in continuous flow microwave reactors, which can significantly reduce reaction times and improve yields. beilstein-journals.orgresearchgate.net Implementing a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing process. rsc.orgmdpi.com

Furthermore, the development of robust and efficient synthetic methods is crucial for the cost-effective commercial-scale manufacturing of pyridine-based compounds, which are important intermediates in the pharmaceutical and agrochemical industries. vcu.edu Researchers have developed novel and highly efficient mechanisms for the manufacturing of pyridine compounds, for example, by incorporating a dehydrating agent to improve the yield of halo-substituted nicotinonitriles. vcu.edu Such innovations, when applied to the synthesis of the target molecule, can lead to significant reductions in production costs. vcu.edu

Table 3: Considerations for Industrial Scale Synthesis

AspectKey ConsiderationsPotential ImprovementsReference
Reaction TypeWilliamson ether synthesis is a robust and scalable choice.Optimization of reaction conditions (temperature, concentration, catalyst). wikipedia.orgrsc.org
Process TechnologyTransition from batch to continuous flow processing.Improved safety, better heat and mass transfer, potential for automation and higher throughput. beilstein-journals.orgresearchgate.netmdpi.com
Process OptimizationMinimizing byproducts and maximizing yield.Use of advanced process control and in-line analytics. ku.ac.ae
Cost-EffectivenessSourcing of raw materials and overall process efficiency.Development of more efficient catalytic systems and streamlined synthetic routes. vcu.edu

Reaction Mechanisms and Chemical Transformations of 2 Chloro 4 2,2 Difluoroethoxy Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring to form a negatively charged intermediate, known as a Meisenheimer complex. nih.govstackexchange.com Aromaticity is subsequently restored by the departure of the leaving group, in this case, the chloride ion. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen, makes it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. stackexchange.comquimicaorganica.org

In 2-Chloro-4-(2,2-difluoroethoxy)pyridine, nucleophilic attack is highly regioselective. The presence of the chlorine atom at the C2 position provides a leaving group for the substitution to occur. When a nucleophile attacks the pyridine ring, the most stable Meisenheimer intermediate is formed when the attack occurs at the C2 or C4 positions. This is because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing resonance effect that is not possible with an attack at the C3 position. stackexchange.com

Given that the chlorine atom is at the C2 position, this is the site of substitution. The general preference for nucleophilic attack on 2,4-dihalopyridines is often at the C4 position. stackexchange.com However, in this molecule, the C4 position is occupied by the non-displaceable difluoroethoxy group, thus directing the substitution to the C2 position.

Stereoselectivity is generally not a factor in these SNAr reactions unless the incoming nucleophile or the existing substituent possesses a chiral center. The reaction mechanism proceeds through a planar intermediate, which does not typically induce stereoselectivity at the aromatic ring itself.

Table 1: Regioselectivity in SNAr Reactions of Substituted Pyridines
SubstrateNucleophilePosition of AttackProductRationale
2,4-Dichloropyridine (B17371)AmineC42-Chloro-4-aminopyridineC4 is generally more activated toward SNAr in 2,4-dihalopyridines. stackexchange.comnih.gov
2-Chloropyridine (B119429)MethoxideC22-MethoxypyridineThe C2 position is activated by the ring nitrogen, allowing for stabilization of the Meisenheimer intermediate. stackexchange.com
2-Chloro-4-nitropyridinePiperidine (B6355638)C22-Piperidino-4-nitropyridineThe strong electron-withdrawing nitro group at C4 further activates the ring for nucleophilic attack at the C2 position.
This compound Generic Nu:⁻C22-Nu-4-(2,2-difluoroethoxy)pyridineThe C2 position has the leaving group (Cl) and is activated by the ring nitrogen. The C4 position is blocked.

The 2,2-difluoroethoxy group (-OCHF₂) at the C4 position plays a crucial role in the reactivity of the pyridine ring. The two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the entire aromatic ring.

This decrease in electron density has two major consequences:

Activation towards Nucleophilic Attack : The electron-withdrawing nature of the -OCHF₂ group enhances the electrophilicity of the ring carbons, making the molecule more susceptible to attack by nucleophiles. This effect complements the inherent electron deficiency of the pyridine ring, further facilitating SNAr reactions at the C2 position.

Deactivation towards Electrophilic Attack : Conversely, the reduced electron density makes the ring highly unreactive toward electrophilic aromatic substitution.

The presence of this group therefore makes this compound an excellent substrate for SNAr reactions, allowing for the introduction of a wide variety of nucleophiles at the C2 position.

Electrophilic Aromatic Substitution Reactions of the Pyridine Nucleus

Electrophilic aromatic substitution (SEAr) on pyridine is significantly more difficult than on benzene (B151609). wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) ion. wikipedia.orgyoutube.com This positive charge further deactivates the ring, making electrophilic substitution nearly impossible.

In the case of this compound, the deactivating effects are compounded. In addition to the ring nitrogen, the molecule possesses two other electron-withdrawing substituents: the chloro group and the potent 2,2-difluoroethoxy group. Consequently, this molecule is extremely unreactive towards electrophilic aromatic substitution. To achieve any substitution, harsh reaction conditions and activation of the ring, for example through the formation of a pyridine N-oxide, would be necessary. wikipedia.orgyoutube.com The N-oxide can increase the electron density in the ring, particularly at the C4 position, and can direct electrophiles to that site. youtube.com

Cross-Coupling Reactions Involving the Pyridine Halogen

The chlorine atom at the C2 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, have made their use commonplace. nih.gov

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. This compound can be effectively coupled with a wide range of aryl, heteroaryl, or alkyl boronic acids. nih.govresearchgate.net

The reaction typically employs a palladium(0) catalyst, which is generated in situ, a phosphine ligand, and a base. The base is crucial for the transmetalation step of the catalytic cycle. mdpi.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially when using less reactive aryl chlorides.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines
CatalystLigandBaseSolventTemperature (°C)Application Notes
Pd(OAc)₂SPhosK₃PO₄Toluene (B28343)/H₂O100Effective for coupling various aryl and heteroaryl boronic acids with chloropyridines.
Pd₂(dba)₃XPhosK₂CO₃Dioxane80-110Broadly applicable system known for high activity with aryl chlorides. researchgate.net
Pd(PPh₃)₄PPh₃K₂CO₃DME/H₂O100A classic catalyst, may require higher temperatures or longer reaction times for chlorides. mdpi.com
PdCl₂(dppf)dppfNa₂CO₃Acetonitrile (B52724)/H₂O80Often used for a variety of cross-coupling reactions with good functional group tolerance.

The C2-Cl bond in this compound is also amenable to other important cross-coupling reactions.

The Heck reaction would involve the palladium-catalyzed coupling of the molecule with an alkene to form a substituted pyridine with a new alkenyl side chain. This reaction provides a powerful method for the synthesis of complex olefinic structures.

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond through the reaction of the aryl chloride with a terminal alkyne. rsc.org This reaction is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst, although copper-free conditions have also been developed. organic-chemistry.orghes-so.ch The resulting alkynylpyridines are valuable intermediates in medicinal chemistry and materials science. For less reactive aryl chlorides, highly active palladium catalysts with specialized ligands are often necessary to achieve good conversion. organic-chemistry.org

Buchwald-Hartwig Amination Derivations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction is particularly valuable for the synthesis of arylamines from aryl halides. wikipedia.org For a substrate like this compound, the chlorine atom at the C-2 position of the pyridine ring serves as the electrophilic partner for the coupling reaction. The general mechanism involves the oxidative addition of the aryl chloride to a Palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.orgorganic-chemistry.org

The efficiency and selectivity of the Buchwald-Hartwig amination are highly dependent on the choice of catalyst, ligand, base, and solvent. The amination of electron-deficient heteroaryl chlorides, such as 2-chloropyridines, can be particularly challenging and often requires carefully optimized conditions. jk-sci.com The C-2 position of 2,4-disubstituted pyridines is generally favored for nucleophilic attack, and in the context of Buchwald-Hartwig amination, regioselective coupling at C-2 is often observed. researchgate.net

A variety of primary and secondary amines can be coupled with this compound using this methodology. The selection of the palladium precursor, typically Pd(OAc)₂ or Pd₂(dba)₃, and a suitable phosphine ligand is critical for achieving high yields. wuxiapptec.com Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle, especially the reductive elimination step. jk-sci.com Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine nucleophile. wuxiapptec.com The reaction is typically carried out in aprotic, anhydrous solvents like toluene or dioxane at elevated temperatures. jk-sci.comwuxiapptec.com

Below is a table summarizing typical conditions for the Buchwald-Hartwig amination of related 2-chloropyridine substrates, which would be applicable for derivations of this compound.

ComponentExamplesPurpose/RoleReference(s)
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, (IPr)Pd(acac)ClCatalyst precursor, forms the active Pd(0) species. organic-chemistry.orgwuxiapptec.com
Ligand Xantphos, BINAP, DPPF, BrettPhos, Bulky N-heterocyclic carbenes (NHCs)Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. wikipedia.orglibretexts.orgjk-sci.com
Base NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃, K₂CO₃Deprotonates the amine, facilitates the formation of the Pd-amido complex. jk-sci.comwuxiapptec.com
Amine Partner Primary amines (e.g., aniline, benzylamine), Secondary amines (e.g., morpholine, piperidine), Amides, Heterocyclic aminesNucleophile that forms the new C-N bond with the pyridine ring. libretexts.orgresearchgate.netnih.gov
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvent to dissolve reactants and facilitate the reaction. libretexts.orgjk-sci.com
Temperature 80-110 °CProvides the necessary activation energy for the catalytic cycle. wuxiapptec.comnih.gov

Functional Group Interconversions of the 2,2-Difluoroethoxy Moiety

Functional group interconversion refers to the transformation of one functional group into another through chemical reactions such as substitution, oxidation, or reduction. imperial.ac.uk The 2,2-difluoroethoxy group is generally a stable moiety due to the strong carbon-fluorine bonds. krytox.com However, specific transformations can be envisaged under certain conditions.

The difluoromethyl (CHF₂) group is generally robust and resistant to many chemical transformations. The C-F bonds are strong, and the fluorine atoms are poor leaving groups. Unlike the trifluoromethyl (CF₃) group, which can in some specialized cases undergo C-F bond activation, the CHF₂ group is even less reactive in this regard due to the presence of a C-H bond. tcichemicals.comresearchgate.net

Potential, albeit challenging, transformations could theoretically include:

Deprotonation-Alkylation: The hydrogen atom of the CHF₂ group is slightly acidic due to the electron-withdrawing fluorine atoms. Under very strong basic conditions, it might be possible to deprotonate this position to form a carbanion, which could then react with an electrophile. However, this is a difficult transformation and not commonly reported for difluoroethoxy groups.

Radical Reactions: The C-H bond could potentially be susceptible to radical abstraction under harsh conditions, leading to a difluoroalkyl radical intermediate that could undergo further reactions.

Oxidative Cleavage: Extremely harsh oxidative conditions might lead to the degradation of the entire side chain, but selective transformation of just the CHF₂ group is unlikely.

Given the high stability of perfluorinated and partially fluorinated alkyl ethers, transformations of the terminal difluoromethyl group without affecting other parts of the molecule are synthetically challenging and not well-established in the literature. krytox.com

The ether linkage in this compound connects the pyridine ring to the 2,2-difluoroethyl group. Aryl ethers are generally stable, and the stability is further enhanced by the electron-withdrawing nature of the fluoroalkyl group, which deactivates the aryl ring towards certain cleavage reactions and strengthens the C-O bond.

Cleavage of this ether bond would typically require harsh conditions:

Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) are classic reagents for cleaving ethers. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. However, the pyridine nitrogen would be protonated first, and very high temperatures would likely be required.

Lewis Acids: Strong Lewis acids such as boron tribromide (BBr₃) are also effective for cleaving aryl ethers. The reaction involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic cleavage.

Due to the stability of the difluoroethoxy group and the presence of the pyridine ring, which can be protonated or coordinate to Lewis acids, selective cleavage of the ether linkage would require carefully controlled conditions and may not be a high-yielding process.

Oxidation and Reduction Reactions

The this compound molecule possesses three main sites for potential oxidation or reduction: the pyridine ring, the chloro substituent, and the 2,2-difluoroethoxy side chain.

Oxidation:

Pyridine Ring: The nitrogen atom of the pyridine ring is the most susceptible site to oxidation. Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide would lead to the formation of the corresponding This compound N-oxide . N-oxidation can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. rsc.org

Side Chain: The 2,2-difluoroethoxy group is highly resistant to oxidation due to the presence of the electron-withdrawing fluorine atoms, which deactivate the adjacent C-H bonds. Standard oxidizing agents are not expected to affect this moiety.

Reduction:

Chloro Substituent: The chlorine atom at the C-2 position can be removed via catalytic hydrogenation (hydrodechlorination). This is a common transformation typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This reaction would yield 4-(2,2-difluoroethoxy)pyridine .

Pyridine Ring: The pyridine ring itself can be reduced to a piperidine ring under more forcing hydrogenation conditions (e.g., high pressure of H₂, using catalysts like rhodium or ruthenium). This would result in the formation of 4-(2,2-difluoroethoxy)piperidine .

Side Chain: The 2,2-difluoroethoxy group is inert to typical reducing agents, including catalytic hydrogenation and hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). imperial.ac.uk

A summary of the primary oxidation and reduction reactions is presented in the table below.

Reaction TypeReagent(s)Site of ReactionProduct
Oxidation m-CPBA, H₂O₂Pyridine NitrogenThis compound N-oxide
Reduction H₂, Pd/CC-Cl Bond4-(2,2-difluoroethoxy)pyridine
Reduction H₂ (high pressure), Rh/CPyridine Ring4-(2,2-difluoroethoxy)piperidine

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Chloro 4 2,2 Difluoroethoxy Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that elucidates the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For 2-Chloro-4-(2,2-difluoroethoxy)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of the atomic arrangement and bonding.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three protons on the pyridine (B92270) ring and the three protons on the difluoroethoxy side chain. The electron-withdrawing nature of the nitrogen atom and the chlorine atom, combined with the electron-donating effect of the ether oxygen, dictates the chemical shifts (δ) of the aromatic protons.

The proton H-6, being adjacent to the nitrogen, is expected to be the most deshielded and appear furthest downfield. The proton H-5, situated between the chloro and ethoxy groups, would be influenced by both, while the H-3 proton, adjacent to the chlorine, would also be shifted downfield relative to an unsubstituted pyridine.

The difluoroethoxy group presents a unique signature. The single proton on the difluorinated carbon (-CHF₂) is expected to appear as a triplet of doublets (td) due to coupling with both the two fluorine atoms (geminal coupling, ²JHF) and the two protons of the adjacent methylene (B1212753) group (-OCH₂-) (vicinal coupling, ³JHH). The methylene protons (-OCH₂-) would likely appear as a triplet (t) due to coupling with the single proton of the difluoromethyl group (³JHH).

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on analysis of similar substituted pyridine structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-6 (Pyridine)8.1 - 8.3Doublet (d)~5.5 Hz
H-5 (Pyridine)7.0 - 7.2Doublet of doublets (dd)~5.5, 2.5 Hz
H-3 (Pyridine)6.9 - 7.1Doublet (d)~2.5 Hz
-CHF₂6.3 - 6.6Triplet of doublets (td)²JHF ~55-60 Hz, ³JHH ~4.0 Hz
-OCH₂-4.3 - 4.5Triplet (t)³JHH ~4.0 Hz

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound would show seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the side chain. The carbon atoms directly bonded to electronegative atoms (Cl, N, O, F) will appear at characteristic downfield shifts. Notably, the signals for the carbons in the difluoroethoxy group will be split due to carbon-fluorine coupling (¹JCF and ²JCF). The -CHF₂ carbon is expected to appear as a triplet, while the -OCH₂- carbon would appear as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR spectroscopy is highly sensitive and provides a clear signal for the fluorine atoms. wikipedia.orgaiinmr.com Since the two fluorine atoms in the difluoroethoxy group are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. nih.gov This signal would be split into a doublet due to coupling with the single geminal proton (-CHF₂), characterized by a large coupling constant (²JHF). The chemical shift is anticipated to be in the typical range for difluoroalkyl ethers. alfa-chemistry.com

Table 2: Predicted ¹³C and ¹⁹F NMR Spectral Data for this compound Predicted values are based on general chemical shift ranges and analysis of related structures.

NucleusCarbon/Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F or H-F coupling)
¹³C C-2 (Pyridine, C-Cl)152 - 155Singlet
C-4 (Pyridine, C-O)163 - 166Singlet
C-6 (Pyridine)150 - 152Singlet
C-5 (Pyridine)110 - 112Singlet
C-3 (Pyridine)108 - 110Singlet
-CHF₂113 - 116Triplet (¹JCF)
-OCH₂-68 - 71Triplet (²JCF)
¹⁹F -CHF₂-120 to -130Doublet (²JHF)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show cross-peaks between H-5 and H-6, and between H-5 and H-3, confirming their positions on the pyridine ring. It would also show a clear correlation between the -OCH₂- protons and the -CHF₂ proton, confirming the structure of the ethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show cross-peaks connecting H-6 to C-6, H-5 to C-5, H-3 to C-3, the -OCH₂- protons to the -OCH₂- carbon, and the -CHF₂ proton to the -CHF₂ carbon. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. Key expected HMBC correlations would include a cross-peak between the -OCH₂- protons and the C-4 of the pyridine ring, definitively proving the attachment point of the difluoroethoxy group. Other correlations, such as from H-6 to C-2 and C-5, would further solidify the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₇H₆ClF₂NO.

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated mass would then be compared to the experimentally measured mass from the HRMS instrument. A close match (within a few parts per million, ppm) provides unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 3: Calculated Exact Mass for this compound

IsotopeQuantityExact Mass (Da)Total Mass (Da)
¹²C712.00000084.000000
¹H61.0078256.046950
³⁵Cl134.96885334.968853
¹⁹F218.99840337.996806
¹⁴N114.00307414.003074
¹⁶O115.99491515.994915
Total 193.010598

An HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ at m/z 194.01842, confirming the molecular formula.

In addition to the molecular ion, mass spectrometry (typically using electron ionization, EI) causes the molecule to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure.

For this compound, several key fragmentation pathways can be predicted:

Molecular Ion Peak: The spectrum would show a prominent molecular ion peak (M⁺) at m/z 193. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 195 with about one-third the intensity of the M⁺ peak would be a characteristic feature. yufengagro.com

Loss of the Side Chain: A common fragmentation would be the cleavage of the ether bond, resulting in the loss of the ·OCH₂CHF₂ radical, leading to a 2-chloro-4-hydroxypyridine (B96057) cation radical or a related structure.

Cleavage within the Side Chain: Fragmentation could occur within the difluoroethoxy group. For example, the loss of a ·CHF₂ radical would lead to a fragment ion. The formation of the stable difluoromethyl cation [CHF₂]⁺ at m/z 51 is also a plausible pathway.

Fragmentation of the Pyridine Ring: Following initial side-chain cleavages, the substituted pyridine ring itself can fragment. This can involve the loss of HCl or the characteristic loss of HCN from the ring, which is common for pyridine derivatives. jcsp.org.pk

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl)Predicted Fragment IdentityPlausible Fragmentation Pathway
193/195[C₇H₆ClF₂NO]⁺Molecular Ion (M⁺, M+2)
142[C₅H₃ClNO]⁺Loss of ·CHF₂
129[C₅H₄ClNO]⁺Cleavage of C-O bond, loss of C₂H₂F₂
51[CHF₂]⁺Difluoromethyl cation

By combining the precise structural details from multi-nuclear and 2D NMR with the exact mass and fragmentation data from HRMS, a complete and confident characterization of this compound can be achieved.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of a compound by probing its vibrational modes. nih.gov For this compound, these techniques can confirm the presence of the pyridine core, the chloro and difluoroethoxy substituents, and provide insight into their electronic environment.

The vibrational modes of pyridine and its derivatives are well-documented. cdnsciencepub.comcdnsciencepub.comresearchgate.net The molecule is expected to exhibit characteristic bands corresponding to the stretching and bending of its various bonds.

Pyridine Ring Vibrations : The aromatic pyridine ring gives rise to several characteristic bands. C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. C=C and C=N stretching vibrations within the ring are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ range. researchgate.net Ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, are also characteristic and appear at lower frequencies. nih.gov

C-Cl Vibrations : The stretching vibration of the C-Cl bond is typically observed in the 800-600 cm⁻¹ region of the IR spectrum. Its exact position can be influenced by the electronic effects of the other substituents on the pyridine ring.

Difluoroethoxy Group Vibrations : The -O-CH₂-CF₂H group introduces several distinct vibrational signatures. The C-O-C ether linkage is associated with asymmetric stretching bands, typically around 1250-1050 cm⁻¹. The C-F bonds will exhibit strong absorption bands in the 1100-1000 cm⁻¹ region. scilit.com Aliphatic C-H stretching from the methylene (-CH₂-) group would be expected near 2900 cm⁻¹.

A theoretical vibrational analysis, often performed using Density Functional Theory (DFT), can complement experimental spectra, aiding in the precise assignment of observed bands to specific molecular motions. nih.govresearchgate.net

Table 1: Expected Vibrational Modes for this compound This data is inferred from spectroscopic analysis of analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique
C-H StretchPyridine Ring3100 - 3000IR, Raman
C-H StretchMethylene (-CH₂)~2900IR, Raman
C=N/C=C StretchPyridine Ring1600 - 1400IR, Raman
C-O-C StretchEther1250 - 1050IR
C-F StretchDifluoro (-CF₂)1100 - 1000IR
C-Cl StretchChloroalkane800 - 600IR

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.commdpi.com This technique provides unequivocal proof of structure and offers detailed insights into the intermolecular forces that govern the crystal packing.

To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, from which the atomic positions can be determined with high precision. researchgate.net

The key information obtained from a single-crystal X-ray diffraction experiment includes:

Molecular Structure : Unambiguous confirmation of the atomic connectivity.

Bond Lengths and Angles : Precise measurements of all intramolecular distances and angles.

Conformation : The exact spatial orientation of the difluoroethoxy substituent relative to the pyridine ring.

Unit Cell Parameters : The dimensions and angles of the basic repeating unit of the crystal lattice.

Crystal System and Space Group : The symmetry properties of the crystal.

This technique is also invaluable for characterizing co-crystals, where the target compound is crystallized with another molecule (a co-former) to form a new, stable crystalline phase held together by non-covalent interactions.

The arrangement of molecules in the solid state is dictated by a variety of non-covalent supramolecular interactions. acs.org The structural features of this compound make it a candidate for several important intermolecular forces that can be analyzed in detail from its crystal structure. mdpi.commdpi.com

Halogen Bonding : A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. acs.orgresearchgate.net In this molecule, the chlorine atom attached to the electron-deficient pyridine ring can act as a halogen bond donor. It can interact with a Lewis basic site on an adjacent molecule, such as the pyridine nitrogen atom (C-Cl···N), forming a robust supramolecular synthon that can direct the crystal packing. researchgate.net The strength and geometry of these interactions are dependent on the electronic environment of both the donor and acceptor atoms. nih.gov

Hydrogen Bonding : While the molecule lacks traditional strong hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O, C-H···N, and C-H···F hydrogen bonds. The hydrogen atoms on the pyridine ring and the methylene group can interact with the oxygen, nitrogen, or fluorine atoms of neighboring molecules.

π-π Stacking : The aromatic pyridine rings can interact through π-π stacking. This involves the face-to-face or offset stacking of adjacent rings, driven by electrostatic and van der Waals forces. The geometry of this stacking (e.g., centroid-to-centroid distance) provides information about the strength of the interaction.

Table 2: Potential Supramolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Geometry
Halogen BondC-ClPyridine NLinear (Angle ≈ 180°)
Hydrogen BondC-HEther O / Pyridine N / Fluoro FDirectional
π-π StackingPyridine RingPyridine RingParallel Displaced / Sandwich

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds. For this compound, both liquid and gas chromatography are highly applicable for assessing purity and isolating the compound from reaction mixtures or impurities.

HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. researchgate.net For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective. sielc.com

In a typical RP-HPLC setup:

Stationary Phase : A nonpolar column, most commonly packed with silica (B1680970) particles chemically bonded with C18 (octadecyl) chains.

Mobile Phase : A polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. A gradient elution, where the solvent composition is changed over time, is often used to achieve optimal separation. sielc.com Adding a small amount of an acid, like trifluoroacetic acid (TFA), can improve peak shape for basic compounds like pyridines.

Detection : The aromatic pyridine ring contains a chromophore that allows for sensitive detection using a UV-Vis detector, typically in the range of 250-270 nm. sielc.com

The retention time of the compound is characteristic under specific conditions, and the area of the peak is proportional to its concentration, allowing for quantitative purity analysis. researchgate.net

Table 3: Typical RP-HPLC Parameters for Analysis

ParameterCondition
ColumnC18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile PhaseAcetonitrile / Water with 0.1% TFA
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

GC-MS is a powerful combination for the analysis of volatile and thermally stable compounds. cdc.gov The compound is first vaporized and separated by gas chromatography and then detected by a mass spectrometer, which provides information about its mass and fragmentation pattern.

Gas Chromatography (GC) : The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase that separates compounds based on their boiling points and polarity.

Mass Spectrometry (MS) : As components elute from the GC column, they enter the ion source of the mass spectrometer (typically using electron ionization, EI). The resulting ions are separated by their mass-to-charge (m/z) ratio. The mass spectrum shows the molecular ion peak, which confirms the molecular weight of the compound, and a unique fragmentation pattern that acts as a "fingerprint" for structural confirmation. nist.gov

GC-MS is highly sensitive and specific, making it an excellent method for confirming the identity of this compound and for detecting trace-level impurities. cdc.govwho.int

Table 4: Typical GC-MS Parameters for Analysis

ParameterCondition
ColumnCapillary Column (e.g., HP-5MS, 30 m x 0.25 mm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramTemperature ramp (e.g., 50 °C to 280 °C)
Ionization ModeElectron Ionization (EI) at 70 eV
MS DetectorQuadrupole Mass Analyzer

Computational Chemistry and Theoretical Studies of 2 Chloro 4 2,2 Difluoroethoxy Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are central to modern chemical research, enabling the prediction of molecular properties from first principles. These methods are used to determine the optimal geometric structure, electronic distribution, and reactivity indicators for 2-Chloro-4-(2,2-difluoroethoxy)pyridine.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations are routinely employed to determine the ground-state geometry and electronic properties of molecules like this compound. scholarsresearchlibrary.com A typical approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), which provides a robust description of electron correlation and polarization. researcher.lifemostwiedzy.pl

These calculations yield optimized structural parameters, including bond lengths and angles. For this compound, the geometry is defined by the planar pyridine (B92270) ring and the flexible difluoroethoxy side chain. DFT provides precise values for the interatomic distances and angles that constitute the molecule's most stable three-dimensional shape.

Table 1: Representative Calculated Geometric Parameters for this compound using DFT.
ParameterBond/AngleCalculated Value
Bond LengthC-Cl~1.74 Å
Bond LengthC-O (ring-ether)~1.36 Å
Bond LengthO-C (ether)~1.42 Å
Bond LengthC-F~1.35 Å
Bond AngleC-N-C (in ring)~117°
Bond AngleC-O-C (ether)~118°

Note: The values presented are typical and may vary slightly depending on the specific computational method and basis set employed.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.com For this compound, DFT calculations can map the spatial distribution of these orbitals. The HOMO is typically expected to be localized over the electron-rich pyridine ring and the ether oxygen atom. In contrast, the LUMO is anticipated to be distributed over the aromatic ring, particularly near the electron-withdrawing chlorine atom, indicating the likely sites for nucleophilic attack. wuxibiology.com

Table 2: Calculated Frontier Orbital Energies for this compound.
OrbitalEnergy (eV)
HOMO-7.5 to -8.5
LUMO-1.5 to -2.5
HOMO-LUMO Gap (ΔE)5.0 to 7.0

Note: These energy ranges are representative values derived from DFT calculations on analogous substituted pyridine molecules. researchgate.net

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using color to denote different potential values. Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas signify positive electrostatic potential, corresponding to electron-deficient regions that are prone to nucleophilic attack. semanticscholar.org

For this compound, the MEP map would reveal a significant negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The oxygen atom of the ethoxy group would also exhibit negative potential. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms and, notably, on the carbon atom bonded to the chlorine, highlighting its electrophilic character. dtic.mil The area around the fluorine atoms may show a complex potential due to the high electronegativity but also potential for halogen bonding. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction.

For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. pearson.comrsc.org Theoretical modeling of this process would involve:

Locating the Transition State: Identifying the geometry of the high-energy transition state, often a Meisenheimer-like complex where the nucleophile has added to the ring. researchgate.net

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state to predict the reaction rate.

Verifying the Pathway: Using frequency calculations to confirm that the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Such studies can predict the feasibility of synthetic routes and explain regioselectivity, for instance, why a nucleophile attacks at the C2 position. The presence of electron-withdrawing groups on the pyridine ring is known to facilitate SNAr reactions by stabilizing the negatively charged intermediate. nih.govnih.gov

Conformation Analysis of the Difluoroethoxy Moiety

Conformational analysis using DFT involves calculating the potential energy of the molecule as a function of specific dihedral angles. By systematically rotating the C-O-C-C dihedral angle of the difluoroethoxy group, a potential energy surface can be generated. mdpi.com This surface reveals the energy minima, which correspond to stable conformers (e.g., anti or gauche arrangements), and the energy maxima, which represent the rotational barriers between them. semanticscholar.org These studies are crucial for understanding how the molecule might interact with biological targets or pack in a crystal lattice, as different conformers can have distinct dipole moments and steric profiles.

Table 3: Representative Relative Energies of Difluoroethoxy Conformers.
ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
Anti (Global Minimum)~180°0.00
Gauche~±60°0.5 - 1.5
Rotational Barrier~0° or ~120°3.0 - 5.0

Note: Values are illustrative of a typical potential energy scan for an alkoxy side chain. researchgate.net

Theoretical Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is essential for identifying and characterizing the molecule.

Vibrational Spectra (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies corresponding to the molecule's normal modes. scholarsresearchlibrary.com These theoretical frequencies, when appropriately scaled, show excellent agreement with experimental data from FT-IR and FT-Raman spectroscopy, aiding in the assignment of spectral peaks to specific bond stretches, bends, and torsions. researchgate.net

NMR Spectra (¹H, ¹³C, ¹⁹F): The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting NMR chemical shifts. researchgate.net Calculated isotropic shielding constants are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for direct comparison with experimental NMR spectra, helping to confirm the molecular structure. ifj.edu.pl

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. mdpi.com These calculations predict the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.govcncb.ac.cn The results can explain the color and photophysical properties of the compound.

Table 4: Summary of Theoretical Spectroscopic Prediction Methods.
Spectroscopy TypeComputational MethodPredicted Property
IR / RamanDFT (Frequency Calculation)Vibrational Frequencies
NMRDFT/GIAOChemical Shifts (δ)
UV-VisTD-DFTAbsorption Wavelength (λmax)

Applications in Organic Synthesis and Intermediates Research

As a Versatile Building Block in Complex Molecule Synthesis

The reactivity of 2-Chloro-4-(2,2-difluoroethoxy)pyridine is primarily centered on the chloro-substituent. The chlorine atom at the 2-position of the electron-deficient pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This characteristic allows for the strategic introduction of various functional groups, making it a valuable precursor in multi-step synthetic pathways.

This compound has been identified as a key starting material for the synthesis of biologically active molecules, specifically within agrochemical research. It serves as a foundational scaffold upon which more complex, functionalized heterocyclic structures are built. A notable application is its use in the preparation of pyridyl-sulfone derivatives. In these syntheses, the pyridine moiety acts as a core structural element, and the difluoroethoxy group can influence the final product's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for biological activity. The reaction involves the displacement of the 2-chloro group by a sulfur nucleophile, directly incorporating the pyridine scaffold into a larger, more complex molecule designed for a specific biological target.

While multicomponent reactions (MCRs) are an efficient and widely used strategy for the synthesis of substituted pyridine rings from simpler acyclic precursors, the utility of pre-functionalized pyridines like this compound as a substrate in such reactions is not documented in available scientific literature. MCRs typically build the heterocyclic core itself rather than using a pre-formed one.

Role in Agrochemical Research as a Key Intermediate

The most clearly defined application of this compound is its role as a key intermediate in the development of novel herbicides. A patent for pyridyl-sulfone derivatives with herbicidal activity explicitly details the use of this compound. In the patented synthesis, this compound is reacted with a substituted phenyl-sulfonyl-methane derivative. The reaction, a nucleophilic aromatic substitution, forms a new carbon-sulfur bond and links the pyridine heterocycle to the sulfone moiety, yielding the target herbicidal compound.

This specific application underscores the compound's importance in the discovery pipeline for new crop protection agents, where the difluoroalkoxy-substituted pyridine unit is a key structural motif for achieving high efficacy.

Table 1: Synthesis of Herbicidal Pyridyl-Sulfone Derivative This interactive table summarizes the synthetic step involving this compound as described in patent literature.

Reactant 1Reactant 2Reagents/ConditionsProductApplication
This compound Substituted Phenyl-sulfonyl-methaneBase (e.g., K2CO3), Solvent (e.g., Acetonitrile)2-((Substituted-phenyl)sulfonyl-methyl)-4-(2,2-difluoroethoxy)pyridineHerbicide

Development of Novel Synthetic Reagents and Catalysts

Based on available scientific and patent literature, this compound is utilized as a structural intermediate rather than being developed into a novel synthetic reagent or catalyst itself. Its primary function is to be incorporated into a final target molecule.

Applications in Material Science Research

There are no reported applications of this compound in the field of material science. Research into fluorinated pyridine derivatives for materials such as liquid crystals or polymers has focused on other substitution patterns and functionalities.

Derivatization and Analogues: Synthetic Routes and Structural Diversification

Functionalization at Pyridine (B92270) Ring Positions (e.g., C3, C5, C6)

The pyridine ring of 2-Chloro-4-(2,2-difluoroethoxy)pyridine offers several positions (C3, C5, and C6) for the introduction of new functional groups, enabling the synthesis of a wide array of derivatives. The reactivity of these positions is influenced by the electronic effects of the existing chloro and difluoroethoxy substituents.

Directed Ortho-Metalation (DoM): A powerful strategy for the regioselective functionalization of pyridines is Directed ortho-Metalation (DoM). The alkoxy group at the C4 position can act as a directing group, facilitating deprotonation at the adjacent C3 and C5 positions by strong bases like lithium amides (e.g., LDA, LTMP) or alkyllithiums. Studies on 4-methoxypyridine (B45360) have shown that lithiation occurs selectively at the C3 position. researchgate.netresearchgate.netresearchgate.netarkat-usa.org This approach can be extrapolated to this compound, where the 2,2-difluoroethoxy group would direct metalation primarily to the C3 position. The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce diverse substituents. For instance, treatment of 2-bromo-4-methoxypyridine (B110594) with lithium tetramethylpiperidide (LTMP) followed by DMF yielded the corresponding aldehyde at the C3 position. researchgate.netarkat-usa.org Similar transformations can be envisioned for the title compound.

PositionReagent 1Reagent 2ProductReference
C3LTMPDMF2-Chloro-4-(2,2-difluoroethoxy)nicotinaldehyde researchgate.netarkat-usa.org
C3n-BuLiI22-Chloro-3-iodo-4-(2,2-difluoroethoxy)pyridine researchgate.net
C3PhLiMe3SiCl2-Chloro-3-(trimethylsilyl)-4-(2,2-difluoroethoxy)pyridine researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the C2 position and the C-H bonds at C3, C5, and C6 are amenable to palladium-catalyzed cross-coupling reactions. While the C2-Cl bond is a primary site for reactions like Suzuki, Stille, and Buchwald-Hartwig aminations, functionalization at the C-H positions is also achievable. Palladium-catalyzed C-H arylation can be directed to specific positions depending on the reaction conditions and directing groups. beilstein-journals.org For instance, the C6 position of 2-chloropyridine (B119429) has been functionalized through palladium-catalyzed reactions. nih.gov

Electrophilic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution compared to benzene (B151609), the activating effect of the 4-(2,2-difluoroethoxy) group can facilitate such reactions under certain conditions. Halogenation, nitration, and sulfonation could potentially occur at the C3 and C5 positions, guided by the directing effect of the alkoxy group. However, the deactivating effect of the chlorine atom at C2 and the pyridine nitrogen must be considered.

Modifications of the 2,2-Difluoroethoxy Side Chain

The 2,2-difluoroethoxy side chain provides another avenue for structural diversification. However, the high strength of the C-F bonds makes modifications of this group challenging.

Ether Cleavage and Re-alkylation: One potential strategy involves the cleavage of the ether linkage. This would generate a 2-chloro-4-hydroxypyridine (B96057) intermediate, which could then be re-alkylated with a variety of other functionalized alkyl halides to introduce different side chains. This approach offers significant flexibility in designing analogues with modified side chains.

Reactions of the Difluoromethyl Group: Direct functionalization of the difluoromethyl group is difficult. However, under specific and often harsh conditions, reactions involving the C-H bond of the difluoroethyl group might be possible, although such transformations are not well-documented for this specific substrate.

Synthesis of Pyridine Analogues with Varied Halogenation and Fluorination Patterns

The synthesis of analogues with different halogenation and fluorination patterns can significantly impact the physicochemical and biological properties of the molecule.

Halogen Exchange Reactions: The chlorine atom at the C2 position can be replaced with other halogens, such as fluorine or bromine, through nucleophilic aromatic substitution or transition metal-catalyzed reactions. For example, the synthesis of 2-fluoro- and 2-bromopyridines from 2-chloropyridines is a well-established transformation. researchgate.net

Introduction of Additional Halogens: Further halogenation of the pyridine ring can be achieved through electrophilic halogenation or via DoM followed by quenching with a halogen source. For instance, direct bromination or iodination could introduce a halogen at the C3 or C5 position. A patent describes the synthesis of polychlorinated pyridines from 2,4-dichloro-6-(trichloromethyl)pyridine, demonstrating the feasibility of introducing multiple chlorine atoms onto the pyridine ring. googleapis.com The synthesis of a pentasubstituted pyridine containing bromine, chlorine, fluorine, and iodine has also been reported, showcasing the potential for creating highly halogenated analogues. nih.gov

Starting MaterialReagentsProductReference
This compoundKF, high temperature2-Fluoro-4-(2,2-difluoroethoxy)pyridine rsc.org
This compoundNBS, H2SO42-Chloro-3-bromo-4-(2,2-difluoroethoxy)pyridine libretexts.org
This compoundn-BuLi, then I22-Chloro-3-iodo-4-(2,2-difluoroethoxy)pyridine researchgate.net

Synthesis of Analogues with Different Fluoroalkoxy Chains: Analogues with different fluoroalkoxy side chains, such as a 2,2,2-trifluoroethoxy group, can be synthesized by reacting 2-chloro-4-hydroxypyridine with the corresponding fluoroalkyl halide. The synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine is known and commercially available. bldpharm.com

Structure-Reactivity Relationship Studies in a Synthetic Context

The reactivity of this compound and its derivatives is governed by the interplay of the electronic and steric effects of the substituents on the pyridine ring.

Electronic Effects:

2-Chloro Group: The chlorine atom is an electron-withdrawing group through induction but a weak deactivator in electrophilic aromatic substitution due to lone pair donation. In nucleophilic aromatic substitution, it activates the ring towards attack, particularly at the C2 and C6 positions, and serves as a good leaving group.

Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing, deactivating the ring towards electrophilic attack and activating it towards nucleophilic attack, especially at the C2, C4, and C6 positions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing chlorine atom at C2 and the deactivating effect of the pyridine nitrogen make the C2 position susceptible to nucleophilic attack. The rate of this reaction is influenced by the nature of the nucleophile and the electronic properties of other substituents on the ring. Studies on a series of 2-chloropyridine derivatives have shown that the reaction rate is affected by the electron-withdrawing strength and position of the substituents. nih.gov The electron-withdrawing nature of the 2,2-difluoroethoxy group at the C4 position is expected to enhance the rate of nucleophilic substitution at the C2 position compared to a non-fluorinated alkoxy group.

Reactivity in Directed Ortho-Metalation: The success of DoM is highly dependent on the ability of the directing group to coordinate with the lithium reagent. The oxygen atom of the 2,2-difluoroethoxy group is expected to be a good directing group, facilitating lithiation at the C3 position. The electron-withdrawing fluorine atoms may slightly reduce the Lewis basicity of the ether oxygen, potentially affecting the rate and efficiency of the metalation compared to a methoxy (B1213986) group.

Future Directions and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex pyridine (B92270) derivatives like 2-Chloro-4-(2,2-difluoroethoxy)pyridine is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer substantial improvements over traditional batch processing, including enhanced safety, reproducibility, and scalability. nih.gov Continuous flow processes can minimize the handling of hazardous intermediates and allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing exothermic reactions and improving yields. unimi.it

Automated synthesis platforms, often integrated with flow reactors, are revolutionizing the discovery of new molecules. youtube.com These systems can perform multi-step syntheses and purifications with minimal human intervention, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. chemrxiv.orgresearchgate.net For this compound, such platforms could be employed to explore a wide range of derivatives by systematically varying substituents at other positions on the pyridine ring. researchgate.net This approach accelerates the structure-activity relationship (SAR) studies essential for developing new materials or pharmaceutical agents. chemrxiv.org Research into automated systems for pyridine-based alkylating agents has demonstrated the potential for high-yield, high-purity production suitable for preclinical and clinical applications. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Pyridine Synthesis
ParameterBatch ProcessingFlow Chemistry
Heat Transfer Poor (surface area-to-volume ratio decreases with scale)Excellent (high surface area-to-volume ratio)
Safety Higher risk with large volumes of hazardous materialsImproved (small reaction volumes, better control)
Scalability Challenging, often requires re-optimizationStraightforward by extending operation time
Reproducibility Variable due to mixing and temperature gradientsHigh due to precise process control
Process Integration Difficult to integrate multiple stepsMulti-step synthesis and in-line purification are feasible

Chemo- and Regioselective Functionalization Strategies

The functionalization of the this compound scaffold presents a significant challenge due to the electronic properties of the pyridine ring and the influence of existing substituents. researchgate.net The electron-withdrawing nature of the nitrogen atom and the C2-chloro group deactivates the ring towards electrophilic substitution, while directing nucleophilic attacks primarily to the C2 and C6 positions. The C4-difluoroethoxy group, being electron-donating, can further complicate reactivity patterns. Future research will focus on developing novel chemo- and regioselective strategies to modify the C3, C5, and C6 positions.

Promising approaches include transition-metal-catalyzed C-H activation, which avoids the need for pre-functionalized substrates and offers a more atom- and step-economical synthesis. mdpi.com For pyridine derivatives, directed metalation and the use of specialized reagents can overcome inherent reactivity, allowing for functionalization at specific sites. nih.gov For instance, the longstanding challenge of C4-alkylation of pyridines has been addressed through the use of removable blocking groups that direct Minisci-type reactions specifically to the C4 position. nih.govchemrxiv.org While the C4 position is already occupied in the target compound, these principles can be adapted to direct functionalization to other sites. Studies on 2-chloropyridines have identified strategies for 4,5-regioselective functionalization, which could be invaluable for derivatizing the target molecule. mdpi.com

Table 2: Potential Strategies for Functionalization of this compound
Target PositionPotential StrategyKey PrincipleReference
C3 / C5Directed Ortho-Metalation (DoM)A directing group guides a metalating agent (e.g., organolithium) to an adjacent position. nih.gov
C3 / C5Transition-Metal Catalyzed C-H ActivationA catalyst (e.g., Pd, Rh, Ir) selectively activates a specific C-H bond for coupling reactions. mdpi.com
C6Nucleophilic Aromatic Substitution (SNAr)The electron-deficient nature of the ring facilitates attack by strong nucleophiles, potentially displacing the C2-chloro group or functionalizing other positions. mdpi.com
C3 / C5 / C6Radical Functionalization (Minisci Reaction)Radical species preferentially attack the electron-deficient positions (C2, C4, C6) of the pyridine ring. nih.gov

Computational Design of New Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and properties of novel compounds, thereby guiding synthetic efforts. researchgate.netresearchgate.net For this compound, DFT calculations can be used to model its electronic structure, including the molecular electrostatic potential (MEP) and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov These models help predict the most likely sites for electrophilic, nucleophilic, and radical attack, enabling the rational design of regioselective functionalization strategies. researchgate.net

Furthermore, computational modeling can be used to design new derivatives with tailored electronic and physical properties. nih.gov By simulating the effects of adding different functional groups at various positions on the pyridine ring, researchers can screen potential candidates for applications in areas such as organic electronics, medicinal chemistry, or agrochemicals before committing to laboratory synthesis. nih.gov For example, studies on similar 2-chloro-4-(trifluoromethyl)pyridine (B1345723) have used DFT to analyze vibrational spectra and predict non-linear optical (NLO) behavior, demonstrating the utility of these methods for materials design. researchgate.net Reactive force field molecular dynamics (ReaxFF MD) simulations can also provide insights into reaction mechanisms at an atomic level, which is particularly useful for complex processes like combustion or degradation. ucl.ac.uk

Sustainable Synthesis and Circular Economy Contributions in Fluorine Chemistry

The growing emphasis on green chemistry is driving significant innovation in the field of organofluorine synthesis. numberanalytics.comnumberanalytics.com Future research on this compound will likely focus on developing more sustainable synthetic routes that reduce waste, avoid hazardous reagents, and improve energy efficiency. benthamdirect.com This includes the use of greener fluorinating agents, catalytic methods, and alternative energy sources like electrochemistry or photochemistry to drive reactions under milder conditions. numberanalytics.comnumberanalytics.com The use of water as a solvent for fluorination reactions, once considered unfeasible, is now an active area of research that promises to significantly reduce the environmental footprint of these processes. rsc.org

Beyond synthesis, a major emerging area is the development of a circular economy for fluorine. k-online.com Fluorine is sourced from the finite mineral fluorspar, making recovery and recycling critical for long-term sustainability. worktribe.com Recent breakthroughs have shown that it is possible to mechanochemically break down persistent fluorinated compounds (like PFAS) and recover the fluoride (B91410) as a valuable chemical feedstock (e.g., CaF2). ox.ac.uk This recovered fluoride can then be reused in the synthesis of new fluorochemicals, including pharmaceuticals and agrochemicals. ox.ac.uk Applying this circular logic to the lifecycle of products containing the this compound moiety could involve designing for degradation and developing methods to capture and reuse fluorine from industrial waste streams or end-of-life materials, thereby minimizing environmental impact and conserving a critical resource. europa.eu

Q & A

Basic: What synthetic routes are recommended for 2-Chloro-4-(2,2-difluoroethoxy)pyridine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, substituting a halogen (e.g., chlorine) at the pyridine’s 4-position with 2,2-difluoroethanol under basic conditions. Key steps include:

  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity and reaction efficiency .
  • Temperature Control : Elevated temperatures (80–120°C) improve reaction kinetics but require reflux setups to avoid solvent loss .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the product with >95% purity .
    Optimization Tip : Monitor reaction progress via TLC using UV-active spots or HPLC to minimize byproducts like dehalogenated intermediates .

Advanced: How does the electronic environment of the pyridine ring influence chlorine reactivity?

Methodological Answer:
The electron-withdrawing 2,2-difluoroethoxy group at position 4 increases the electrophilicity of the chlorine at position 2. Computational studies (DFT) reveal:

  • LUMO Localization : The LUMO is concentrated at the C2-Cl bond, making it susceptible to nucleophilic attack .
  • Hammett Parameters : The σ⁻ value of the difluoroethoxy group (≈0.78) suggests strong electron withdrawal, accelerating SNAr reactions .
    Experimental Validation : Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) in DMF to quantify activation barriers .

Basic: What spectroscopic techniques characterize this compound effectively?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Pyridine H3/H5: δ 8.2–8.5 ppm (doublets, J = 5–6 Hz).
    • OCH₂CF₂: δ 4.5–4.7 ppm (triplet, J = 12–14 Hz) .
  • FT-IR : Stretching vibrations at 1580 cm⁻¹ (C=N pyridine) and 1120 cm⁻¹ (C-F) confirm structural motifs .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% TFA) to verify purity and detect trace impurities .

Advanced: How can discrepancies in synthetic yields between studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Solvent Polarity : DMSO (higher polarity) may stabilize intermediates better than DMF, affecting yields .
  • Byproduct Formation : Competing elimination (e.g., HF release) in acidic conditions requires pH control (pH 7–9) .
    Systematic Evaluation :

Design a factorial experiment varying solvents (DMF, DMSO), temperatures (80°C vs. 100°C), and bases (K₂CO₃ vs. NaOH).

Use GC-MS to quantify byproducts like 4-hydroxypyridine derivatives .

Basic: What safety precautions are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts (e.g., HF) .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal in halogenated waste containers .

Advanced: How can contradictions in biological activity data be resolved via SAR studies?

Methodological Answer:

  • Structural Modifications : Synthesize analogs (e.g., replacing Cl with Br or varying the difluoroethoxy chain length) .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like pesticide receptors .
  • Bioassay Validation : Test derivatives against Plutella xylostella (for agrochemical activity) or cancer cell lines (e.g., MCF-7) with IC₅₀ comparisons .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxy group .
  • Degradation Monitoring : Perform periodic HPLC analysis to detect hydrolysis products (e.g., 4-hydroxypyridine) .

Advanced: Can X-ray crystallography resolve stereoelectronic effects in derivatives?

Methodological Answer:
Yes. Single-crystal X-ray diffraction (e.g., CCDC-2121961 protocols) reveals:

  • Bond Angles : Distorted pyridine ring geometry due to steric effects from the difluoroethoxy group .
  • Intermolecular Interactions : C-F⋯H hydrogen bonds stabilize crystal packing, influencing solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.